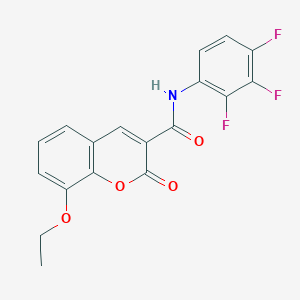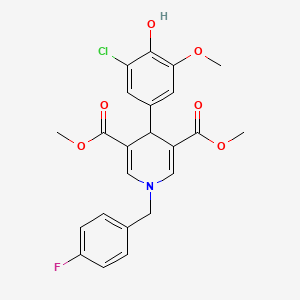![molecular formula C23H32N2O4 B6086313 2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6086313.png)
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as EBP or EBP-50 and is a member of the phenol family. The following paper will discuss the synthesis method of EBP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
EBP has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in preclinical models. EBP has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, EBP has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
The exact mechanism of action of EBP is not fully understood. However, it has been suggested that EBP acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to the compound's antipsychotic and antidepressant properties. Additionally, EBP has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and ERK pathways, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EBP has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are involved in neuronal growth and survival. EBP has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which may contribute to its antioxidant properties. Additionally, EBP has been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of using EBP in lab experiments is its high purity and stability. This makes it suitable for use in various research applications, including in vitro and in vivo studies. However, one of the limitations of using EBP is its relatively high cost, which may limit its use in large-scale experiments. Additionally, the exact mechanism of action of EBP is not fully understood, which may make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on EBP. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the exact mechanism of action of EBP, which may contribute to the development of more effective treatments for various diseases.
合成法
The synthesis of EBP involves a multi-step process that includes the reaction of 2-hydroxy-5-methoxybenzaldehyde with 2-ethoxybenzylamine to produce an intermediate compound. This intermediate is then reacted with 3-(2-hydroxyethyl)-1-piperazine to produce the final product, EBP. The synthesis of EBP has been optimized to produce high yields and purity, making it suitable for use in various research applications.
特性
IUPAC Name |
2-[[4-[(2-ethoxyphenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4/c1-3-29-23-7-5-4-6-19(23)16-25-12-11-24(17-20(25)10-13-26)15-18-8-9-21(28-2)14-22(18)27/h4-9,14,20,26-27H,3,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTIUXBXPVRKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-methoxyphenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)

![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6086258.png)
![1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
![2-chloro-5-[(cyclopentylamino)sulfonyl]benzamide](/img/structure/B6086269.png)
![1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B6086271.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6086280.png)
![1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6086284.png)
![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6086300.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6086306.png)